Cas no 1805323-05-0 (Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate)

Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—multiple fluorine substitutions and an ester functional group—enhance reactivity and bioavailability, making it a valuable intermediate for designing bioactive compounds. The difluoromethyl group contributes to metabolic stability, while the ethyl acetate moiety offers versatility in further derivatization. This compound is particularly useful in the development of fluorinated heterocycles, where its electron-withdrawing properties can influence reaction pathways and product selectivity. High purity and consistent performance under synthetic conditions make it a reliable choice for research and industrial applications.
Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate structure
1805323-05-0 structure
Product name:Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate
CAS No:1805323-05-0
MF:C10H9F4NO2
MW:251.177576780319
CID:4850082

Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate
    • Inchi: 1S/C10H9F4NO2/c1-2-17-8(16)4-7-5(9(12)13)3-6(11)10(14)15-7/h3,9H,2,4H2,1H3
    • InChI Key: AVVKXAOAPPDTNP-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=C(N=C1CC(=O)OCC)F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • XLogP3: 2.2
  • Topological Polar Surface Area: 39.2

Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029073659-1g
Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate
1805323-05-0 97%
1g
$1,445.30 2022-04-01
Alichem
A029073659-250mg
Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate
1805323-05-0 97%
250mg
$499.20 2022-04-01
Alichem
A029073659-500mg
Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate
1805323-05-0 97%
500mg
$847.60 2022-04-01

Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate Related Literature

Additional information on Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate

Introduction to Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate (CAS No. 1805323-05-0)

Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate (CAS No. 1805323-05-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro substituents and a pyridine ring, which contribute to its potential applications in drug discovery and development.

The chemical structure of Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate consists of a pyridine ring with two fluorine atoms at the 2 and 3 positions, a difluoromethyl group at the 5 position, and an ethyl acetate moiety at the 6 position. These functional groups provide the molecule with a combination of electronic and steric properties that make it an attractive candidate for various biological studies.

Recent research has highlighted the importance of fluorinated compounds in drug design due to their ability to enhance the pharmacological properties of lead molecules. The introduction of fluorine atoms can significantly affect the lipophilicity, metabolic stability, and binding affinity of a compound. In the case of Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate, the difluoro substituents on the pyridine ring and the difluoromethyl group are expected to confer enhanced lipophilicity and metabolic stability, which are crucial for improving drug efficacy and reducing side effects.

The pyridine ring is a common structural motif in many bioactive molecules due to its ability to form hydrogen bonds and π-π interactions with biological targets. The presence of multiple fluorine atoms in Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate can further modulate these interactions, potentially leading to improved binding affinity and selectivity for specific receptors or enzymes.

In addition to its potential as a lead compound for drug discovery, Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate has also been explored as an intermediate in the synthesis of more complex molecules. The versatility of this compound allows it to be used in various synthetic routes, making it a valuable building block in organic synthesis. For instance, the ethyl acetate moiety can be readily converted into other functional groups through standard chemical transformations, such as hydrolysis or esterification.

The synthesis of Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate typically involves multistep processes that include the formation of the pyridine ring and subsequent functionalization with fluorinated groups. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For example, transition-metal-catalyzed reactions have been successfully employed to introduce difluoro substituents onto aromatic rings with high selectivity and yield.

The biological activity of Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate has been evaluated in several studies. Preliminary results suggest that this compound exhibits promising activity against certain types of cancer cells and microbial pathogens. Specifically, it has shown cytotoxic effects on human breast cancer cell lines and antibacterial activity against Gram-positive bacteria. These findings highlight the potential of Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate as a lead compound for developing new therapeutic agents.

To further explore its biological properties, ongoing research is focusing on optimizing the structure of Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers aim to identify more potent and selective analogs with improved pharmacokinetic profiles. This approach is essential for advancing the compound from a lead candidate to a viable drug candidate.

In conclusion, Ethyl 2,3-difluoro-5-(difluoromethyl)pyridine-6-acetate (CAS No. 1805323-05-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for drug discovery efforts aimed at developing new treatments for various diseases. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.

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